N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide
Description
This compound features a 1,2-dihydroquinolin-1-yl core substituted at position 4 with a 3-(propan-2-yl)-1,2,4-oxadiazol-5-yl group. An acetamide linker bridges the quinoline system to a 3-methoxyphenyl moiety. The 3-methoxy group on the phenyl ring may influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14(2)22-25-23(31-26-22)18-12-21(29)27(19-10-5-4-9-17(18)19)13-20(28)24-15-7-6-8-16(11-15)30-3/h4-12,14H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHMKPRNWEZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through an annulation reaction, followed by desulfurization and intramolecular rearrangement, achieving yields up to 94%.
Quinoline Core Synthesis: The quinoline core is often synthesized via a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the methoxyphenyl acetamide moiety under specific conditions to form the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Activities
Anticonvulsant Properties
Recent studies have indicated that compounds related to N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide exhibit anticonvulsant activity. For instance, similar oxadiazole derivatives have shown efficacy in reducing seizure frequency in animal models, suggesting that this compound may possess similar properties due to its structural analogies .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In particular, derivatives with quinoline and oxadiazole moieties have demonstrated the ability to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes. This suggests a potential application in treating inflammatory diseases such as arthritis and cardiovascular conditions .
Neuroprotective Effects
Research indicates that compounds with similar structures can enhance neuronal repair and promote neurite outgrowth in neuronal cultures. This neurotropic activity suggests that this compound may be beneficial in neurodegenerative conditions or after nerve injuries .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Oxadiazole Ring : This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
- Quinoline Synthesis : Quinoline derivatives can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
- Final Coupling Reaction : The final product is formed by coupling the oxadiazole derivative with the quinoline moiety through acetamide formation.
These synthetic methodologies not only highlight the complexity of the compound but also provide insights into optimizing yields and purity for pharmaceutical applications.
Potential Therapeutic Uses
Given its pharmacological activities, this compound has potential applications in:
| Therapeutic Area | Potential Application |
|---|---|
| Neurology | Treatment of epilepsy and neurodegenerative diseases |
| Inflammation | Management of chronic inflammatory conditions |
| Pain Management | Development of analgesics targeting COX pathways |
| Neuroregeneration | Enhancing recovery post nerve injury |
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where similar compounds have been tested:
- Anticonvulsant Activity Study : A study demonstrated that oxadiazole derivatives significantly reduced seizure activity in rodent models when administered at specific dosages .
- Inflammation Model : In vitro assays showed that compounds with a similar structure inhibited COX enzymes effectively, leading to a reduction in inflammatory markers .
- Neuroprotective Efficacy : Research involving PC12 neuronal cells indicated that certain derivatives promoted neurite outgrowth significantly compared to control groups, suggesting their potential in treating peripheral neuropathies .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Quinoline vs. Quinazolinone: describes N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which replaces the quinoline core with a quinazolinone (a fused benzopyrimidinone). Quinazolinones are associated with kinase inhibition, whereas quinolines often exhibit antimicrobial or anticancer activity due to their planar structure .
1,2,4-Oxadiazole vs. 1,2,4-Triazole :
Compounds in and incorporate 1,2,4-triazole or thiadiazolo-triazin moieties instead of 1,2,4-oxadiazole. Triazoles generally improve hydrogen-bonding capacity, while oxadiazoles enhance lipophilicity and metabolic resistance .
Acetamide Linker Modifications
Sulfanyl vs. Oxadiazole Substituents :
lists 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide, which shares the oxadiazole group but uses a propanamide linker instead of acetamide. The shorter acetamide chain in the target compound may reduce steric hindrance, improving target engagement .- Aryl Substituents: The 3-methoxyphenyl group in the target contrasts with the 3-(methylsulfanyl)phenyl in and dichlorophenyl in .
Comparative Data Table
Biological Activity
N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide, identified by CAS number 1251703-34-0, is a compound that integrates multiple pharmacologically relevant moieties, including oxadiazole and quinoline structures. This article explores its biological activities, synthesis, structure–activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The structure features a methoxyphenyl group and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1251703-34-0 |
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, the compound has shown cytotoxic effects against various cancer cell lines. A study demonstrated that oxadiazole derivatives could inhibit the proliferation of cancer cells with IC50 values ranging from 10 µM to 100 µM across different cell lines, including HeLa and CaCo-2 .
Case Study:
In a recent study investigating a series of oxadiazole derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting that structural modifications can enhance activity . This highlights the importance of the oxadiazole moiety in developing effective anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Heterocyclic compounds like oxadiazoles have been reported to possess antibacterial and antifungal activities against various pathogens. For example, studies have shown that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Oxadiazole Derivative B | Escherichia coli | 64 µg/mL |
| Oxadiazole Derivative C | Candida albicans | 16 µg/mL |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of compounds containing oxadiazole rings has been documented in various studies. These compounds can inhibit cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways. The incorporation of methoxy groups has been linked to enhanced anti-inflammatory activity by modulating enzyme activity .
Structure–Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the oxadiazole and quinoline moieties significantly influence biological activity. For instance:
- Methoxy Substitution : Enhances lipophilicity and cellular uptake.
- Propan-2-yl Group : Contributes to increased potency against cancer cell lines.
- Oxadiazole Ring : Essential for cytotoxicity; modifications can lead to improved selectivity for cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
